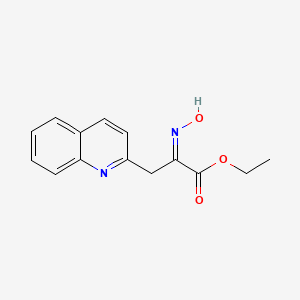
ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a hydroxyimino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate typically involves the esterification of (2Z)-3-bromopropenoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Ethanol or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxime derivatives
Reduction: Amine derivatives
Substitution: Various ester or amide derivatives
Scientific Research Applications
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinoline ring can interact with various enzymes and receptors, modulating their functions.
Comparison with Similar Compounds
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure lacking the ester and hydroxyimino groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinolinic acid: A neuroactive compound with a carboxylic acid group instead of an ester.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13- |
InChI Key |
CTVQLBFIRMEBNQ-SSZFMOIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















